molecular formula C14H11N3O3 B8799731 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile

Cat. No.: B8799731
M. Wt: 269.25 g/mol
InChI Key: NYVGCNSACSJVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile is a useful research compound. Its molecular formula is C14H11N3O3 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carbonitrile

InChI

InChI=1S/C14H11N3O3/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,7H2,(H,16,18,19)

InChI Key

NYVGCNSACSJVJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mechanically stirred mixture of 3-(5-bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (25.2 g, 78 mmol), bis(diphenylphosphino)ferrocene (2.0 g), tris(dibenzylideneacetone)dipalladium (2.0 g) and zinc cyanide (9.4 g, 80 mmol) in DMF (300 mL) was heated to 120° C. and stirred at this temperature for 19 hours. The reaction mixture was cooled to 40° C., and another 9.4 g of zinc cyanide, 2 g of bis(diphenylphosphino)ferrocene and 2 g of tris(dibenzylideneacetone)dipalladium were added. The mixture was stirred at 120° C. for 2 hours, cooled to room temperature and quenched with water (900 mL). The solid was filtered, washed with additional water and air dried overnight. The solid was stirred in hot acetic acid (200 mL) for 20 minutes. The solid was filtered, washed with additional acetic acid, ethyl acetate and hexanes, and air dried to give 30.8 g of crude 2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile as a gray solid; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.35-2.45 (m, 1H), 2.57-2.63 (m, 1H), 2.86-2.98 (m, 1H), 4.42 (d, J=17.7 Hz, 1H), 4.55 (d, J=17.7 Hz, 1H), 5.15 (dd, J=13.2 Hz, J=5.1 Hz, 1H), 7.91 (d, J=7.8 Hz, 1H), 7.99 (dd, J=7.8 Hz, J=0.9 Hz, 1H), 8.16 (s, 1H), 11.03 (s, 1H).
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
9.4 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
9.4 g
Type
catalyst
Reaction Step Two

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